Cas no 358655-92-2 (1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one)

1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one is a brominated chalcone derivative characterized by its distinct molecular structure, incorporating both bromophenyl and phenylmethoxyphenyl moieties. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its conjugated enone system enhances reactivity, making it suitable for further functionalization via cross-coupling or nucleophilic addition reactions. The presence of electron-withdrawing (bromine) and electron-donating (methoxy) groups offers tunable electronic properties, facilitating applications in optoelectronic research. High purity and well-defined structural features ensure reproducibility in experimental and industrial settings.
1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one structure
358655-92-2 structure
Product Name:1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
CAS No:358655-92-2
MF:C22H17BrO2
MW:393.273185491562
CID:4713449
Update Time:2025-05-24

1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • CBMicro_004535
    • (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one
    • 1-(4-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
    • 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
    • Inchi: 1S/C22H17BrO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2
    • InChI Key: GRLSDDSZURUVOB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C=CC1C=CC(=CC=1)OCC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 425
  • Topological Polar Surface Area: 26.3

1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one Pricemore >>

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Additional information on 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

Comprehensive Overview of 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one (CAS No. 358655-92-2)

1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one, with the CAS number 358655-92-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This chalcone derivative is characterized by its unique molecular structure, featuring a 4-bromophenyl group and a 4-phenylmethoxyphenyl moiety linked by an α,β-unsaturated ketone bridge. Its structural complexity and functional groups make it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.

In recent years, the demand for chalcone-based compounds like 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one has surged due to their potential applications in drug discovery. Researchers are particularly interested in its role as a pharmacophore for designing anti-inflammatory, antioxidant, and anticancer agents. The compound's ability to modulate key biological pathways, such as NF-κB signaling, aligns with current trends in targeted therapy and precision medicine. These attributes have made it a frequent subject of PubMed and SciFinder queries, reflecting its relevance in academic and industrial settings.

From a synthetic chemistry perspective, CAS 358655-92-2 exemplifies the versatility of Claisen-Schmidt condensation reactions, a topic widely discussed in organic chemistry forums and patent literature. The compound's bromine substituent offers opportunities for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), making it a strategic building block for heterocyclic synthesis. This aligns with the growing interest in green chemistry approaches, as researchers seek efficient methods to reduce waste in multi-step syntheses.

The material science community has also explored 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one for its photophysical properties. Its conjugated system exhibits promising UV-Vis absorption characteristics, relevant to OLED development and molecular sensors. These applications resonate with the global push for energy-efficient technologies, a frequently searched topic in Google Scholar and researchGate discussions.

Quality control of CAS 358655-92-2 typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity standards (>98%) are critical for research reproducibility, a concern frequently raised in peer-reviewed journals. The compound's stability under various storage conditions (e.g., anhydrous environments) is another area of practical interest for laboratory professionals.

In regulatory contexts, 1-(4-Bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one is classified as a research chemical with no reported toxicity hazards under standard handling protocols. However, proper PPE (personal protective equipment) is recommended during manipulation, consistent with OSHA guidelines and REACH compliance standards—topics increasingly searched by EHS professionals.

The commercial availability of 358655-92-2 through specialty chemical suppliers has expanded significantly, with pricing trends reflecting its niche-market status. Procurement strategies often involve batch customization and COA verification, key considerations for pharmaceutical outsourcing teams. These practical aspects are frequently addressed in LinkedIn industry groups and trade publications.

Future research directions for this compound may explore its structure-activity relationships (SAR) in greater depth, particularly through computational chemistry methods like molecular docking. The integration of AI-driven drug design platforms could accelerate such investigations, a cutting-edge topic dominating ACS conference agendas and grant proposals.

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